3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid is an organic compound that features a fluoropyridine moiety and an oxadiazole ring
Vorbereitungsmethoden
The synthesis of 3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid typically involves multiple steps, starting with the preparation of the fluoropyridine and oxadiazole intermediates. One common synthetic route includes the following steps:
Synthesis of 5-Fluoropyridine-2-carboxylic acid: This can be achieved through the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluoropyridinium salts.
Formation of the oxadiazole ring: The carboxylic acid derivative is then reacted with hydrazine to form a hydrazide, which is subsequently cyclized with a suitable reagent like phosphoryl chloride to form the 1,2,4-oxadiazole ring.
Coupling of the intermediates: The final step involves coupling the fluoropyridine and oxadiazole intermediates through a propanoic acid linker, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Analyse Chemischer Reaktionen
3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors through hydrogen bonding and hydrophobic interactions, while the oxadiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-[3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid include:
3-(5-Fluoropyridin-2-yl)propanoic acid: Lacks the oxadiazole ring, which may result in different biological activity and chemical properties.
2-[(4-amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]propanoic acid: Contains additional chlorine atoms and an amino group, which can alter its reactivity and applications.
3,5-Difluoro-2,4,6-triazidopyridine:
The uniqueness of this compound lies in its combination of the fluoropyridine and oxadiazole moieties, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
Eigenschaften
CAS-Nummer |
917911-22-9 |
---|---|
Molekularformel |
C10H8FN3O3 |
Molekulargewicht |
237.19 g/mol |
IUPAC-Name |
3-[3-(5-fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl]propanoic acid |
InChI |
InChI=1S/C10H8FN3O3/c11-6-1-2-7(12-5-6)10-13-8(17-14-10)3-4-9(15)16/h1-2,5H,3-4H2,(H,15,16) |
InChI-Schlüssel |
FTJWVXOPHFZHMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1F)C2=NOC(=N2)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.